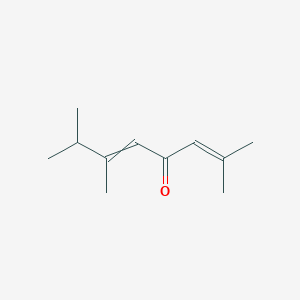

2,6,7-Trimethylocta-2,5-dien-4-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

89374-90-3 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2,6,7-trimethylocta-2,5-dien-4-one |

InChI |

InChI=1S/C11H18O/c1-8(2)6-11(12)7-10(5)9(3)4/h6-7,9H,1-5H3 |

InChI Key |

KFOAUXOHAPHEMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=CC(=O)C=C(C)C)C |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2,6,7 Trimethylocta 2,5 Dien 4 One and Analogous Dienones

Retrosynthetic Disconnection Strategies for the Octadienone Core

Retrosynthetic analysis is a problem-solving technique in organic synthesis. For a target molecule like 2,6,7-trimethylocta-2,5-dien-4-one, this involves breaking it down into simpler, commercially available starting materials. The core structure, an octadienone, presents several logical points for disconnection.

A primary disconnection strategy would involve breaking the carbon-carbon bonds that form the dienone system. This could lead to precursors such as an α,β-unsaturated ketone and an aldehyde or another ketone, which could be joined through a condensation reaction. Another approach is to disconnect one of the carbon-carbon double bonds, suggesting a Wittig-type reaction or a metathesis reaction as a key step in the synthesis. Further disconnection of the α,β-unsaturated ketone itself could lead back to a simpler ketone and an aldehyde via an aldol (B89426) condensation route.

Pioneering and Modern Synthetic Routes to Dienones

The synthesis of dienones has evolved significantly, with both classic and contemporary methods offering unique advantages in terms of efficiency, selectivity, and substrate scope.

Condensation Reactions for Dienone Construction

Condensation reactions are a fundamental tool for forming carbon-carbon bonds and are widely used in the synthesis of dienones. wikipedia.orglibretexts.org These reactions typically involve the combination of two molecules with the loss of a small molecule, such as water. wikipedia.org The Aldol condensation, for instance, can be used to form β-hydroxy ketones which can then be dehydrated to yield α,β-unsaturated ketones, a key component of the dienone structure. libretexts.org This process can be catalyzed by either acid or base. wikipedia.orglibretexts.org When an aldehyde and a ketone react in an aldol condensation, a conjugated enone can be formed. libretexts.org The reaction of phenanthroline-5,6-diones with ethylenediamine (B42938) is another example of a condensation reaction used to synthesize specific types of ligands. researchgate.net

Organometallic Reagent Applications in Dienone Synthesis (e.g., Grignard reactions)

Organometallic reagents, particularly Grignard reagents (organomagnesium halides), are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org In the context of dienone synthesis, Grignard reagents can be added to α,β-unsaturated esters. This reaction typically proceeds via a 1,4-conjugate addition, followed by the elimination of the alkoxy group to form a ketone. A second equivalent of the Grignard reagent can then add to the newly formed ketone to produce a tertiary alcohol. masterorganicchemistry.com This method allows for the introduction of various alkyl or aryl groups, providing a versatile route to a wide range of dienone analogs. It's important to conduct these reactions under anhydrous conditions as Grignard reagents are strong bases and will react with water. wikipedia.orgbyjus.com

Pyrolytic Rearrangements and Allyl Alcohol Transformations

Pyrolytic rearrangements and transformations involving allyl alcohols offer alternative pathways to dienones. While direct pyrolytic methods for this compound are not extensively documented, related transformations are known. For instance, the Nazarov cyclization, which involves the acid-catalyzed cyclization of a divinyl ketone, can be a key step in forming cyclic dienones. wikipedia.org Transformations of allyl alcohols, such as oxidation or rearrangement, can also lead to the formation of enones and dienones.

Catalytic Approaches in Dienone Formation (e.g., Asymmetric Conjugate Additions)

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and stereoselectivity. mdpi.comnih.gov Palladium-catalyzed reactions are particularly prominent in dienone synthesis. acs.orgnih.gov For example, the isomerization of alkynones to conjugated dienes can be effectively catalyzed by palladium complexes. acs.org Another powerful strategy is the palladium-catalyzed γ,δ-dehydrogenation of enones and enals, which directly yields (E,E)-dienones and (E,E)-dienals with high stereoselectivity. nih.gov This method is advantageous due to its use of molecular oxygen as a clean oxidant and its tolerance of various functional groups. nih.gov Catalytic dienylation, the direct installation of a four-carbon dienyl unit, has also emerged as a powerful strategy for the stereoselective synthesis of conjugated dienes. nih.gov

Stereochemical Control in Dienone Synthesis (e.g., E/Z Isomer Generation)

The control of stereochemistry, particularly the geometry of the double bonds (E/Z isomerism), is a critical aspect of dienone synthesis. organic-chemistry.orgnih.gov The desired biological activity or material property of a dienone often depends on a specific stereoisomer. nih.govyoutube.com

Several strategies are employed to control the E/Z configuration. The choice of reaction conditions and catalysts in palladium-catalyzed cross-coupling reactions can significantly influence the stereochemical outcome. acs.orgorganic-chemistry.org For instance, specific palladium catalysts can promote the formation of either the (E,E) or (E,Z) isomer. organic-chemistry.org The stereochemistry of the starting materials in reactions like the Wittig reaction or Horner-Wadsworth-Emmons olefination can also direct the formation of a specific isomer. Furthermore, substrate and auxiliary stereochemical control can be utilized, where existing stereocenters in the molecule or temporarily introduced chiral auxiliaries influence the stereochemical outcome of the reaction. youtube.com The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z configuration to the resulting isomers. youtube.com

Green Chemistry Principles in Dienone Synthesis

The application of green chemistry principles to the synthesis of this compound and analogous dienones is crucial for developing more sustainable and environmentally friendly manufacturing processes in the fragrance industry. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ontosight.aimdpi.com Key principles include maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, and employing catalytic reagents over stoichiometric ones. ontosight.aimdpi.com

The fragrance industry is increasingly adopting these principles, with initiatives like the IFRA Green Chemistry Compass providing a framework to assess the environmental and health profiles of fragrance ingredients. ontosight.ai This tool, built upon the 12 principles of green chemistry, helps manufacturers evaluate and improve the sustainability of their processes. ontosight.ai The goal is to shift from traditional, often wasteful synthetic methods to more efficient and benign alternatives, such as those utilizing biocatalysis or solvent-free conditions. mdpi.comcmu.edu

Traditional vs. Greener Synthetic Routes: A Comparative Analysis

To illustrate the practical application of green chemistry principles, a comparison between a traditional synthesis of a dienone analogous to this compound and potential greener alternatives is presented. The traditional route often involves multi-step processes with stoichiometric reagents and significant solvent use, leading to poor atom economy and high E-factors (a measure of waste generated). In contrast, modern catalytic and biocatalytic methods offer significant improvements in efficiency and environmental impact.

One documented synthesis of this compound involves a boron trifluoride-catalyzed addition followed by a Grignard reaction. researchgate.net While effective, this type of synthesis can be resource-intensive. Greener alternatives for dienone synthesis often focus on catalytic dehydrogenation or solvent-free condensation reactions, which can significantly reduce waste and energy consumption. rsc.org

The following data tables provide a comparative overview of different synthetic approaches for dienones, highlighting key green chemistry metrics.

Table 1: Comparison of Synthetic Methodologies for Dienones

| Methodology | Catalyst Type | Solvent | Key Green Advantages | Key Green Disadvantages |

| Traditional Grignard/Lewis Acid Catalysis | Boron Trifluoride (Lewis Acid) | Diethyl ether, THF | Effective for C-C bond formation. | Use of stoichiometric reagents, hazardous and volatile solvents, often requires anhydrous conditions. researchgate.netmdpi.com |

| Catalytic Dehydrogenation | Palladium-based | DMSO | High atom economy, use of molecular oxygen as oxidant, can be highly selective. rsc.org | Use of precious metal catalysts, high boiling point solvent can be difficult to remove. |

| Solvent-Free Condensation | Iodine-impregnated alumina (B75360) | None | Eliminates solvent waste, can be fast and efficient, especially with microwave activation. cmu.edu | May require high temperatures, catalyst deactivation can be an issue. |

| Biocatalysis | Enzymes (e.g., from algae) | Water or minimal organic solvent | Highly selective, uses renewable resources, operates under mild conditions, biodegradable catalysts. cmu.edu | Can have lower yields, enzyme stability may be a concern, separation of product from aqueous medium can be energy-intensive. |

Table 2: Analysis of Green Chemistry Metrics for Dienone Synthesis Routes

| Metric | Traditional Route (Illustrative) | Catalytic Dehydrogenation (Illustrative) | Solvent-Free Route (Illustrative) | Biocatalytic Route (Illustrative) |

| Atom Economy (%) | ~50-70% | >85% | >90% | >90% |

| E-Factor | >10 | <5 | <2 | <5 (can be higher due to water use) |

| Solvent Intensity (kg solvent/kg product) | High (>20) | Moderate (5-15) | Very Low (<1) | Variable (can be high if extraction from dilute aqueous solution is needed) |

| Energy Input | Moderate to High (heating/cooling for multiple steps) | Moderate (heating often required) | Low to Moderate (microwave can be energy intensive but fast) | Low (often at or near room temperature) |

Detailed Research Findings

Recent research has focused on developing novel catalytic systems to improve the greenness of dienone synthesis. For example, palladium-catalyzed aerobic γ,δ-dehydrogenation of enones and enals has emerged as a direct and efficient method for producing conjugated dienones with high (E,E)-stereoselectivity. rsc.org This method is atom-economical as it uses molecular oxygen as the terminal oxidant, with water as the only byproduct. rsc.org

Solvent-free synthesis methods, often accelerated by microwave irradiation, represent another significant advancement. cmu.edu For instance, the condensation of aryl ketones and aldehydes using iodine-impregnated alumina as a catalyst can produce chalcones (a type of dienone) in high yields in a very short time without any solvent. cmu.edu This approach dramatically reduces the environmental footprint by eliminating solvent use, which is a major contributor to waste in chemical processes.

Biocatalysis offers a particularly promising green route to fragrance molecules. cmu.edu Scientists are engineering microorganisms like algae to produce sesquiterpenoid skeletons, the precursors to many fragrances. cmu.edu These biological "machines" can then be used in bioprocesses that run at room temperature and produce minimal waste, offering a completely green alternative to traditional synthesis. cmu.edu While yields can sometimes be lower than conventional methods, the high selectivity and mild reaction conditions often compensate for this, especially when considering the entire life cycle of the product. mdpi.com

The choice of synthetic route ultimately involves a trade-off between various factors, including yield, cost, scalability, and environmental impact. However, the ongoing development of greener catalysts and processes is making sustainable synthesis an increasingly viable and attractive option for the production of this compound and other valuable dienone fragrance compounds.

Reactivity and Mechanistic Investigations of Dienone Systems Applicable to 2,6,7 Trimethylocta 2,5 Dien 4 One

Conjugate Addition Reactions (Michael Acceptor Properties)

Dienones, such as 2,6,7-trimethylocta-2,5-dien-4-one, are excellent Michael acceptors. In a Michael reaction, a nucleophile, known as a Michael donor, adds to an α,β-unsaturated carbonyl compound. wikipedia.org This reaction is a type of conjugate addition, specifically a 1,4-addition for enones, but can extend to 1,6-addition in the case of dienones. The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, creating electrophilic centers at the β- and δ-carbons.

The general mechanism for the Michael addition involves the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com For a dienone, this can occur at the β- or the δ-position. The resulting enolate intermediate is then protonated to yield the final product. masterorganicchemistry.com The regioselectivity of the addition (1,4- vs. 1,6-addition) is influenced by several factors, including the nature of the nucleophile, the solvent, and the specific substitution pattern of the dienone.

Table 1: Factors Influencing Regioselectivity in Michael Additions to Dienones

| Factor | Influence on Regioselectivity |

| Nucleophile | Soft nucleophiles (e.g., cuprates, enamines) tend to favor 1,6-addition, while harder nucleophiles (e.g., Grignard reagents, organolithiums) may favor 1,2- or 1,4-addition. |

| Solvent | Polar aprotic solvents can stabilize the enolate intermediate, potentially influencing the reaction pathway. |

| Steric Hindrance | Increased steric hindrance around one of the electrophilic carbons can direct the nucleophile to the less hindered position. youtube.com |

| Electronic Effects | The substitution pattern on the dienone can alter the electron density at the β- and δ-carbons, thereby influencing the site of nucleophilic attack. |

Classic Michael donors include stabilized enolates (e.g., from malonic esters), organocuprates, and amines. organic-chemistry.org The reaction is of significant synthetic utility for the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Cycloaddition Chemistry (e.g., Diels-Alder, [2+2] Cycloadditions)

Dienones can participate in various cycloaddition reactions, acting as either the diene or the dienophile component.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglibretexts.org A dienone can act as the diene component, reacting with a dienophile. For this to occur, the diene must be able to adopt an s-cis conformation. libretexts.org The reactivity of the dienone as a diene is enhanced by electron-donating groups, while the dienophile is typically activated by electron-withdrawing groups. chemistrysteps.com Conversely, the α,β-unsaturated ketone moiety of the dienone can act as a dienophile, reacting with another diene.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are important reactions for forming four-membered rings. libretexts.org In the context of dienones, this typically involves the reaction of the enone part of the molecule with an alkene. wikipedia.org The reaction is initiated by photoexcitation of the enone to an excited state, which then reacts with the alkene to form a cyclobutane (B1203170) ring. wikipedia.org These reactions can be highly stereoselective. libretexts.org Metal-catalyzed [2+2] cycloadditions between dienes and alkynes have also been developed. nih.gov

Table 2: Comparison of Diels-Alder and [2+2] Cycloadditions for Dienones

| Reaction Type | Description | Key Features |

| Diels-Alder ([4+2]) | A concerted reaction between a conjugated diene and a dienophile. wikipedia.org | Forms a six-membered ring. masterorganicchemistry.com Thermally allowed. wikipedia.org Stereospecific. libretexts.org |

| [2+2] Cycloaddition | Typically a photochemical reaction between two double bonds. nih.gov | Forms a four-membered ring. nih.gov Often proceeds through a diradical intermediate. wikipedia.org Can be promoted by visible light photocatalysis. nih.gov |

Photochemical Reactivity and Isomerization Processes

The conjugated π-system of dienones makes them susceptible to various photochemical reactions upon absorption of light. These reactions can lead to a range of isomerization products.

One common photochemical process is E/Z isomerization around the double bonds. Visible light can be used to promote the regioselective E to Z isomerization of dienones. osti.gov Another significant photochemical reaction is the rearrangement of cyclic dienones. For instance, the photoisomerization of α-santonin to lumisantonin (B1204521) is a classic example. youtube.com Tandem dienone photorearrangement-cycloaddition reactions have been developed to rapidly generate molecular complexity. acs.org

The specific outcome of the photoreaction can be influenced by the wavelength of light used, the presence of photosensitizers, and the solvent. rsc.org For example, the photosensitized isomerization of (E)-β-ionone to its isomeric α-pyran has been studied in detail, with the photostationary state ratio depending on the triplet energy of the sensitizer (B1316253) used. rsc.org

Acid-Catalyzed Rearrangements (e.g., Dienone-Phenol Rearrangement Pathways)

Dienones can undergo a variety of rearrangements in the presence of acid. The most well-known of these is the dienone-phenol rearrangement. wikipedia.org This reaction involves the conversion of a cyclohexadienone into a phenol. pw.live The driving force for this rearrangement is the formation of a stable aromatic system. pw.live

The mechanism typically begins with the protonation of the carbonyl oxygen, which generates a carbocation. pw.live This is followed by a 1,2-shift of one of the substituents to an adjacent carbon, leading to a rearranged carbocation that can then lose a proton to form the aromatic phenol. slideshare.net The migratory aptitude of the substituents can vary, with different groups showing different tendencies to migrate. wikipedia.org

Table 3: Migratory Aptitudes in Dienone-Phenol Rearrangements

| Migrating Group | Relative Migratory Aptitude |

| COOEt | > Phenyl (or alkyl) wikipedia.org |

| Phenyl | > Methyl wikipedia.org |

| Vinyl | > Methyl wikipedia.org |

| Methyl | > Alkoxy wikipedia.org |

| Alkoxy | > Phenyl wikipedia.org |

This rearrangement is not limited to simple cyclohexadienones and can occur in more complex systems, including bicyclic and steroidal structures. rsc.orgyoutube.com

Oxidative and Reductive Chemistry of Dienone Functionalities

The dienone functional group can undergo both oxidation and reduction reactions at several sites.

Reduction: The carbonyl group and the carbon-carbon double bonds of a dienone can be reduced. The choice of reducing agent determines the outcome of the reaction. For example, catalytic hydrogenation can reduce both the double bonds and the carbonyl group. Selective reduction of the carbonyl group to an alcohol can be achieved using reagents like sodium borohydride, often in the presence of cerium(III) chloride (Luche reduction) to favor 1,2-reduction over conjugate reduction. The double bonds can be selectively reduced, for example, through transfer hydrogenation.

Oxidation: The double bonds of a dienone are susceptible to oxidation. Epoxidation, typically with a peroxy acid like m-CPBA, can occur at one or both of the double bonds. The regioselectivity of epoxidation is influenced by the electronic and steric properties of the dienone. Dihydroxylation, using reagents like osmium tetroxide, can also be performed on the double bonds. Oxidative cleavage of the double bonds can be achieved using ozonolysis or other strong oxidizing agents. Additionally, the allylic positions of the dienone can be oxidized under certain conditions. The use of TEMPO in the 1,2-dioxygenation of 1,3-dienes has been reported, offering a metal-free method for this transformation. nih.gov

Advanced Spectroscopic Techniques for the Structural Elucidation of 2,6,7 Trimethylocta 2,5 Dien 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, it is possible to deduce the connectivity of atoms and even the stereochemistry of the compound.

High-Resolution ¹H NMR Chemical Shift Analysis

High-resolution proton (¹H) NMR spectroscopy reveals the chemical environment of each proton within the 2,6,7-Trimethylocta-2,5-dien-4-one molecule. The chemical shift (δ), measured in parts per million (ppm), is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. ucl.ac.uk Protons in different electronic environments will resonate at distinct frequencies, providing a unique fingerprint of the molecule. illinois.edusigmaaldrich.com The integration of the signal areas in a ¹H NMR spectrum corresponds to the relative number of protons giving rise to that signal.

For this compound, one would expect to observe distinct signals for the methyl groups, the methine proton, and the vinylic protons. The exact chemical shifts can be influenced by the solvent used for the analysis. illinois.edusigmaaldrich.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C2-CH₃ | ~1.8-2.2 | Singlet |

| H3 | ~6.0-6.5 | Singlet or Doublet |

| H5 | ~6.0-7.0 | Doublet |

| H6 | ~2.5-3.0 | Multiplet |

| C6-CH₃ | ~1.0-1.2 | Doublet |

| C7-CH(CH₃)₂ | ~0.9-1.1 | Doublet |

¹³C NMR Spectral Interpretation and Quaternary Carbon Assignments

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts in ¹³C NMR are spread over a much wider range (typically 0-220 ppm) compared to ¹H NMR, which often leads to less signal overlap and easier interpretation. pdx.edu

A key feature of the ¹³C NMR spectrum of this compound is the presence of quaternary carbon signals. These are carbons that are not directly bonded to any hydrogen atoms, such as the carbonyl carbon (C4) and the carbon at position 2 (C2). These signals are typically weaker and sharper than those of protonated carbons. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be employed to differentiate between CH, CH₂, and CH₃ groups, and to definitively identify the quaternary carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₃) | ~20-30 |

| C2 (C) | ~120-140 |

| C3 (CH) | ~125-145 |

| C4 (C=O) | ~190-210 |

| C5 (CH) | ~130-150 |

| C6 (CH) | ~40-50 |

| C7 (CH) | ~30-40 |

| C8 (CH₃) | ~20-25 |

| C9 (CH₃) | ~20-25 |

| C10 (CH₃) | ~15-25 |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the complete connectivity and spatial arrangement of atoms within the this compound molecule. researchgate.netscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This allows for the tracing of the proton framework throughout the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). sdsu.edu HMBC is particularly valuable for identifying quaternary carbons and for connecting different spin systems that are separated by non-protonated atoms, such as the carbonyl group in this compound. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly connected through chemical bonds. This is a powerful tool for determining the stereochemistry of the molecule.

Stereochemical Assignments via NMR (e.g., NOESY, coupling constants)

The stereochemistry of this compound, specifically the configuration around the C5=C6 double bond and the stereocenter at C7, can be determined using NMR techniques.

NOESY: As mentioned above, NOESY experiments can reveal through-space interactions between protons. For example, the observation of a NOESY correlation between the proton at C5 and the methyl group at C6 would suggest a Z-configuration for the double bond.

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) can provide information about the dihedral angle between them, which in turn can help to determine the stereochemistry. While this is more straightforward for saturated systems, it can still provide valuable clues in unsaturated compounds.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. nih.gov When coupled with gas chromatography (GC), it becomes a powerful tool for separating and identifying individual components in a mixture. researchgate.net

Elucidation of Fragmentation Patterns

In mass spectrometry, the this compound molecule is ionized, typically by electron impact (EI), which causes it to fragment in a predictable manner. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z). The pattern of these fragments, known as the mass spectrum, is a unique characteristic of the molecule and can be used to confirm its structure.

The fragmentation of this compound would likely involve cleavages at various points in the molecule, such as alpha-cleavage adjacent to the carbonyl group, and cleavages along the aliphatic chain. By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be pieced together and confirmed. For instance, the loss of a methyl group (CH₃, 15 Da) or an isopropyl group (C₃H₇, 43 Da) would produce characteristic peaks in the mass spectrum.

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5,6,7-Trimethylocta-2,5-dien-4-one |

| 2,4,7-trimethyloct-6-en-1-ol |

| 2,4,7-Trimethylocta-2,6-dienal |

Application in Purity Assessment and Isomer Analysis

The purity and isomeric composition of this compound are critical parameters that can significantly influence its chemical reactivity and sensory properties. Spectroscopic techniques, particularly when coupled with chromatographic methods, provide powerful tools for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides mass-to-charge ratio data of the eluted compounds, allowing for their identification. The presence of impurities would be indicated by additional peaks in the chromatogram, and their mass spectra can be compared against spectral libraries for identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for isomer analysis. Constitutional isomers of trimethyloctadienone, such as the related fragrance compound 5,6,7-trimethylocta-2,5-dien-4-one, can be distinguished based on the unique chemical environments of their protons (¹H NMR) and carbon atoms (¹³C NMR). researchgate.net The number of signals, their chemical shifts, and their coupling patterns in the NMR spectrum provide a detailed fingerprint of the molecule's connectivity. For instance, the specific arrangement of methyl groups and double bonds in this compound will produce a distinct set of NMR signals that can be used to differentiate it from its various regioisomers and stereoisomers. oxinst.com

Table 1: Spectroscopic Methods for Purity and Isomer Analysis

| Technique | Application | Information Obtained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity Assessment | Separation and identification of volatile impurities. |

| ¹H NMR Spectroscopy | Isomer Analysis | Number and chemical environment of protons. |

| ¹³C NMR Spectroscopy | Isomer Analysis | Number and chemical environment of carbon atoms. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. These vibrational frequencies are characteristic of the types of bonds and functional groups.

For this compound, the key functional groups are the carbonyl group (C=O) of the ketone and the carbon-carbon double bonds (C=C) of the dienone system. The conjugation of a double bond with the carbonyl group in α,β-unsaturated ketones influences the position of their characteristic absorption bands.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| C=O (conjugated ketone) | Stretching | 1650-1685 |

| C=C (conjugated) | Stretching | 1600-1650 |

| C-H (sp³ hybridized) | Stretching | 2850-3000 |

| C-H (sp² hybridized) | Stretching | 3000-3100 |

The presence of strong absorption bands in these regions would provide clear evidence for the α,β-unsaturated ketone structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The chromophore in this compound is the extended π-system of the dienone.

α,β-unsaturated ketones typically exhibit two characteristic electronic transitions in the UV-Vis spectrum: a high-intensity π→π* transition and a lower-intensity n→π* transition. fiveable.meresearchgate.net The conjugation of the carbon-carbon double bonds with the carbonyl group leads to a bathochromic (red) shift of the π→π* absorption maximum to longer wavelengths compared to non-conjugated systems. researchgate.net

Table 3: Expected UV-Vis Absorptions for this compound

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| π→π | 220-250 | High |

| n→π | 300-350 | Low |

The exact position of the absorption maxima can be influenced by the solvent and the specific substitution pattern on the dienone framework.

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.organton-paar.com This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. anton-paar.com By measuring the angles and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, revealing precise bond lengths, bond angles, and stereochemistry. nih.gov

For this compound, obtaining a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis. nih.gov If successful, this technique would provide an unambiguous determination of its solid-state conformation and the geometric configuration of its double bonds (E/Z isomerism). While obtaining suitable crystals can be a significant challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. nih.gov

Computational Chemistry and Theoretical Approaches for 2,6,7 Trimethylocta 2,5 Dien 4 One

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure (e.g., using Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within 2,6,7-Trimethylocta-2,5-dien-4-one. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set (e.g., 6-31G(d,p) or larger), can provide a highly accurate prediction of the molecule's ground-state geometry.

These calculations would determine key geometric parameters, including bond lengths, bond angles, and dihedral angles. For this compound, this would involve optimizing the geometry of its various isomers, such as the (2E,5E) and (2E,5Z) forms, to identify the most stable configurations. The electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), would also be elucidated. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for (2E,5E)-2,6,7-Trimethylocta-2,5-dien-4-one

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C=C (α,β-unsaturated) Bond Length | ~1.34 Å |

| C=C (γ,δ-unsaturated) Bond Length | ~1.35 Å |

| C-C Bond Lengths | ~1.47 - 1.54 Å |

| C-C=O Bond Angle | ~120° |

| C=C-C Bond Angles | ~122° - 125° |

Note: These are representative values and would require specific DFT calculations for precise determination.

Quantum Chemical Modeling of Reaction Pathways and Transition States

The synthesis and potential degradation pathways of this compound can be investigated using quantum chemical modeling. By mapping the potential energy surface, computational chemists can identify the transition states that connect reactants, intermediates, and products. This allows for the calculation of activation energies, providing a quantitative measure of the kinetic feasibility of a reaction.

For instance, the Grignard reaction often employed in the synthesis of such ketones could be modeled to understand its stereoselectivity and the formation of different isomers. Theoretical modeling could also shed light on potential isomerization reactions between the (E) and (Z) isomers of the dienone system. Locating the transition state structures for these processes would be crucial for understanding the conditions under which such transformations might occur.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which are essential for their characterization. For this compound, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.

Gauge-Including Atomic Orbital (GIAO) is a common method used in conjunction with DFT to predict ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help confirm the structure and stereochemistry of the molecule. Similarly, the calculation of vibrational frequencies (often scaled to account for anharmonicity and basis set limitations) can aid in the interpretation of infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific molecular motion, and a theoretical analysis can assign the observed spectral bands to these motions.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (Olefinic H) | δ 6.0-7.0 ppm | Correlates to experimental spectrum |

| ¹³C NMR Chemical Shift (C=O) | δ 190-200 ppm | Correlates to experimental spectrum |

| IR Vibrational Frequency (C=O stretch) | ~1670 cm⁻¹ | Correlates to experimental spectrum |

| IR Vibrational Frequency (C=C stretch) | ~1630 cm⁻¹ | Correlates to experimental spectrum |

Note: The predicted values are estimates and would need to be calculated using appropriate computational models.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the octadiene chain in this compound means it can adopt multiple conformations. A thorough conformational analysis is necessary to identify the low-energy conformers that are significantly populated at room temperature. This can be achieved by systematically rotating the single bonds in the molecule and calculating the energy of each resulting structure.

Furthermore, molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and reveal the preferred shapes and motions of the molecule in different environments (e.g., in a vacuum or in a solvent). This information is particularly relevant for understanding how the molecule interacts with olfactory receptors, as its shape plays a crucial role in its perceived scent.

Broader Research Significance and Potential Applications in Chemical Science

2,6,7-Trimethylocta-2,5-dien-4-one as a Target Molecule in Organic Synthesis

This compound, also known by its commercial name Pomarose, is a valuable fragrance ingredient prized for its complex fruity and rosy scent profile. thegoodscentscompany.comlookchem.com Its desirable organoleptic properties make it a specific target for organic synthesis. The pursuit of efficient and stereoselective routes to this molecule drives innovation in synthetic chemistry.

One documented synthesis was developed when 5,6,7-Trimethylocta-2,5-dien-4-one was suspected to be a trace component in a complex reaction mixture. researchgate.net Although the trace component was later identified as an isomer, the investigation led to a specific synthesis for the target molecule itself. researchgate.net The synthesis commenced from methyl isopropyl ketone and 1-ethoxyprop-1-yne, proceeding through an ethyl 2,3,4-trimethylpent-2-enoate intermediate, which was then reacted with a Grignard reagent to form the final dienone. researchgate.net The value of this compound in the fragrance industry ensures continued interest in developing and optimizing its synthesis, making it a relevant benchmark for new synthetic methodologies.

| Synthesis Step | Reactants/Intermediates | Reagents | Product |

| 1 | Methyl isopropyl ketone (10), 1-Ethoxyprop-1-yne (11) | Boron trifluoride | Ethyl 2,3,4-trimethylpent-2-enoate (8) |

| 2 | Ethyl 2,3,4-trimethylpent-2-enoate (8) | Propen-1-ylmagnesium bromide | 5,6,7-Trimethylocta-2,5-dien-4-one (3) |

| This table outlines a synthetic approach to this compound as described in the literature. researchgate.net |

Contributions to Methodological Advancements in Dienone Chemistry

The synthesis of complex dienones is a significant challenge that fosters the development of new chemical reactions and strategies. thieme.com The creation of the conjugated diene system, often with specific stereochemistry, requires a sophisticated chemical toolkit. Methodologies for constructing 1,3-dienes are central to this field and include:

Cross-Coupling Reactions : Techniques like Suzuki-Miyaura, Negishi, and Heck couplings are widely used to form the carbon-carbon bonds of the diene system. mdpi.comnih.gov These reactions offer a high degree of control and functional group tolerance. thieme.com

Olefination Reactions : Classic methods such as the Wittig reaction and the Julia-Kocienski olefination are employed to convert aldehydes and ketones into the double bonds of the dienone structure. thieme.commdpi.com

Rearrangements : The dienone-phenol rearrangement is a notable acid-catalyzed reaction that transforms cyclohexadienones into substituted phenols, demonstrating the unique reactivity of the dienone scaffold. rsc.orgresearchgate.net

The continuous need for more efficient, selective, and sustainable ways to synthesize molecules like this compound encourages chemists to refine these existing methods and invent entirely new ones. nih.govontosight.ai

Structure-Activity Relationships in Dienone Systems (General Chemical Significance)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its properties and biological activity. In dienone systems, SAR is crucial across various applications, from pharmacology to materials science.

The defining feature of these compounds is the cross-conjugated dienone core, which dictates their chemical reactivity and interactions. acs.orgsemanticscholar.org Subtle changes to the molecular structure can lead to significant shifts in activity. For example, in the field of insect pheromones, minor modifications to the diene group of Matsucoccus pheromone analogs drastically alter their biological activity. nih.govresearchgate.net The removal or addition of a single methyl group can eliminate or sustain the kairomonal effect on predator species. nih.govresearchgate.net

In medicinal chemistry, dienones containing a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore have been extensively studied for their anti-inflammatory and anticancer properties. acs.org Their activity is often linked to their function as Michael acceptors, reacting with biological nucleophiles like cysteine residues in proteins. acs.org The specific arrangement of substituents on the aryl rings and the core structure modulates this reactivity and, consequently, the biological effect.

| Dienone System | Application Area | Key Structural Feature for Activity |

| Matsucoccus Pheromone Analogs | Entomology / Chemical Ecology | Terminal methyl group on the diene moiety. nih.govresearchgate.net |

| 1,5-Diaryl-3-oxo-1,4-pentadienes | Medicinal Chemistry | Aryl ring substitutions, 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore. acs.org |

| Dibenzylidenecyclohexanones | Materials / Spectroscopy | Substituents on the benzene (B151609) rings affecting electrochemical potentials. semanticscholar.org |

| This table provides examples of structure-activity relationships in different classes of dienone compounds. |

Role as a Reference Compound in Analytical and Spectroscopic Studies

Once a target molecule like this compound is synthesized and its structure is unambiguously confirmed, it becomes a vital reference compound for analytical purposes. Its primary role is to serve as a standard for the identification and quantification of the same molecule in complex mixtures, such as essential oils or the products of large-scale synthetic reactions. researchgate.net

The characterization of dienones relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced experiments like NOESY, is used to determine the connectivity and stereochemistry of the molecule. semanticscholar.org X-ray crystallography provides definitive information on the three-dimensional structure of crystalline dienones. semanticscholar.org In an educational context, the analysis of spectroscopic data from dienone reactions, such as the dienone-phenol rearrangement, serves as a valuable exercise for students to understand reaction mechanisms and stereochemical outcomes. researchgate.net

Applications in Advanced Materials Research (Hypothetical)

While this compound is primarily known as a fragrance, the dienone functional group presents hypothetical opportunities for applications in advanced materials science. The conjugated π-system and the reactive carbonyl group are features that could be exploited to create novel functional materials.

One promising area is the development of polymers and materials with unique optical properties. numberanalytics.com Specifically, the 1,3-diene structural motif is a key component in certain Aggregation-Induced Emission (AIE) luminogens. nih.gov These materials are non-emissive when dissolved but become highly fluorescent upon aggregation, with applications in optoelectronics, chemical sensing, and bioimaging. nih.gov It is conceivable that this compound could be modified or incorporated as a building block into larger systems to create new AIEgens.

Furthermore, the dienone structure's known ability to participate in cross-linking reactions could be harnessed. acs.org This reactivity, used to cross-link proteins, could potentially be adapted to create cross-linked polymer networks, leading to materials with enhanced thermal stability or mechanical strength. acs.orgnumberanalytics.com

Enzymatic Synthesis and Biocatalysis of Dienone Analogues

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, providing high selectivity under mild conditions. acs.orgyoutube.com The enzymatic synthesis of dienones and their analogues is an emerging area with significant potential. Enzymes, particularly oxidoreductases, are well-suited for the stereoselective synthesis of complex molecules.

For instance, biocatalytic cascades using ene-reductases (EReds) have been successfully employed to reduce the double bonds of α,β-unsaturated ketones in a highly stereoselective manner. acs.org Such enzymatic systems could be adapted to synthesize specific enantiomers of dienone analogues or their chiral precursors. Additionally, enzymatic reactions like the dihydroxylation of arenes can produce chiral cyclohexa-1,3-diene fragments, which are valuable building blocks for more complex structures. thieme.com

The combination of enzymatic steps with chemical reactions in a one-pot or sequential process represents a frontier in synthetic chemistry. youtube.comnih.gov This chemo-enzymatic approach could provide novel and efficient pathways to valuable dienone analogues that are difficult to access through conventional methods alone.

Q & A

Q. What are the optimal synthetic routes for 2,6,7-Trimethylocta-2,5-dien-4-one, and what factors influence yield?

Methodological Answer: Synthesis typically involves aldol condensation or cross-olefination reactions. For example, ketone precursors (e.g., methyl vinyl ketone) can undergo acid- or base-catalyzed condensation with substituted dienophiles. Key factors affecting yield include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in diene formation .

- Temperature control : Exothermic reactions require precise cooling to avoid polymerization byproducts.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require inert atmospheres to prevent oxidation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for isolating the target compound from isomers .

Q. How can spectroscopic techniques characterize the structure and isomer composition of this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions and double-bond geometry. For example, coupling constants (J = 10–16 Hz in ¹H NMR) distinguish trans (E) and cis (Z) isomers .

- GC-MS : High-resolution MS confirms molecular mass (C₁₁H₁₈O, m/z 166.136), while retention times differentiate isomers. A 75.7%:21% E,E/E,Z ratio has been reported using a DB-5 capillary column .

- IR : Strong carbonyl absorption (~1700 cm⁻¹) and conjugated diene stretches (~1600 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. What challenges arise in isolating specific isomers of this compound, and what chromatographic methods are effective?

Methodological Answer: Isomer separation is complicated by similar polarity and boiling points. Solutions include:

- HPLC with chiral stationary phases : Polysaccharide-based columns (e.g., Chiralpak IA) resolve enantiomers via π-π interactions.

- Simulated moving bed (SMB) chromatography : Continuous separation improves scalability for isomer-rich mixtures .

- Crystallization : Low-temperature fractional crystallization in ethanol/water mixtures exploits subtle solubility differences.

Q. How can computational models predict the compound’s reactivity or stability under varying conditions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated ketone moiety is prone to Michael additions, as shown by Fukui indices .

- Molecular Dynamics (MD) : Simulate thermal stability by modeling bond dissociation energies at elevated temperatures (e.g., 298–500 K).

- QSPR models : Relate substituent effects (e.g., methyl group steric hindrance) to oxidation rates using Hammett parameters.

Q. How should researchers address contradictions in experimental data, such as inconsistent isomer ratios across studies?

Methodological Answer:

- Meta-analysis : Compare synthesis protocols (e.g., catalyst purity, reaction time) across studies to identify variables influencing isomer distribution .

- Reproducibility checks : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate confounding factors .

- Multivariate statistics : Use principal component analysis (PCA) to correlate reaction parameters (pH, temperature) with isomer outcomes .

Q. What methodologies are suitable for studying the compound’s role in fragrance chemistry or biological systems?

Methodological Answer:

- Headspace GC-MS : Analyze volatile emission profiles in fragrance applications. Calibration with internal standards (e.g., deuterated analogs) quantifies release kinetics .

- In vitro bioassays : Test antimicrobial activity via microdilution assays (e.g., MIC against S. aureus), ensuring solvent controls (DMSO <1% v/v) to avoid cytotoxicity artifacts.

- Metabolomics : LC-HRMS tracks metabolic degradation pathways in eukaryotic cells, with isotopic labeling (¹³C) to confirm intermediates.

Tables for Key Data

Q. Table 1: Isomeric Composition of this compound

| Isomer Type | Percentage | Analytical Method | Reference |

|---|---|---|---|

| E,E | 75.7% | GC-MS (DB-5) | |

| E,Z | 21% | GC-MS (DB-5) |

Q. Table 2: Spectroscopic Signatures

| Technique | Key Peaks/Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 1.8–2.1 (m, 9H, CH₃) | Methyl groups on diene |

| IR | 1705 cm⁻¹ (C=O) | Conjugated ketone |

| MS | m/z 166.136 (M⁺) | Molecular ion confirmation |

Q. Guidelines for Researchers

- Experimental Design : Prioritize reproducibility by documenting catalyst batches, solvent grades, and purification steps .

- Data Interpretation : Use cheminformatics tools (e.g., ACD/Labs) to deconvolute overlapping spectral peaks in isomer mixtures .

- Ethical Reporting : Disclose isomer ratios and purity thresholds in supplementary materials to aid cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.